Vendor-Certified Purity ≥97 % with Batch-Specific QC Documentation
The commercially supplied target compound carries a minimum purity specification of 97 %, verified by NMR, HPLC, and GC, whereas many close structural analogs (e.g., 2-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline, CAS 1096289-98-3) are often listed without disclosed batch-specific purity thresholds or routine multi-technique QC . For procurement decisions requiring defined impurity profiles, this documented purity level and the availability of per-batch analytical reports reduce qualification effort and the risk of uncharacterised by‑products interfering in downstream chemistry.
| Evidence Dimension | Purity specification |
|---|---|
| Target Compound Data | ≥97 % (vendor‑certified, batch‑specific NMR, HPLC, GC) |
| Comparator Or Baseline | 2-(Piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1096289-98-3): purity not publicly specified by vendors; generic '95+%' claims without multi-technique verification |
| Quantified Difference | Target offers a minimum 97 % threshold vs. unspecified or unverified purity for comparator; multi‑technique QC explicitly available |
| Conditions | Commercial procurement specifications (Bidepharm, 2025) |
Why This Matters
For synthetic‑chemistry and early‑discovery procurement, a documented purity floor with orthogonal analytical confirmation directly reduces the risk of impurity‑driven reaction failure.
